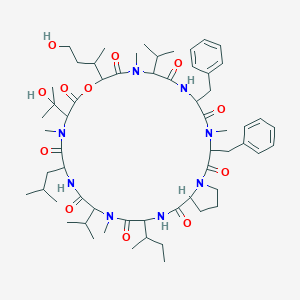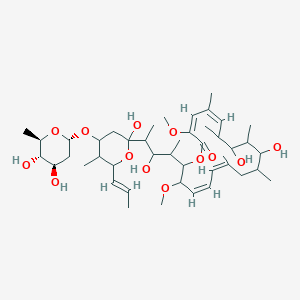
Xanthosine, 1-(1-propenyl)-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xanthosine, 1-(1-propenyl)-, (Z)- is a naturally occurring compound that belongs to the family of purine nucleosides. It is a derivative of xanthine and is commonly found in various biological systems, including plants, animals, and microorganisms. Xanthosine has been the subject of extensive research in recent years due to its potential applications in various fields, including medicine, agriculture, and biotechnology.
Mécanisme D'action
The mechanism of action of xanthosine is not fully understood, but it is believed to involve several pathways, including the inhibition of enzymes involved in inflammation and the activation of antioxidant pathways. Xanthosine has also been shown to induce apoptosis in cancer cells, which is the programmed cell death of abnormal cells.
Biochemical and Physiological Effects:
Xanthosine has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory pathways, the activation of antioxidant pathways, and the induction of apoptosis in cancer cells. Xanthosine has also been shown to improve cognitive function and memory in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using xanthosine in lab experiments is its availability and relatively low cost. Xanthosine is a naturally occurring compound and can be easily obtained from various sources. However, one of the limitations of using xanthosine in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for research on xanthosine, including its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Xanthosine may also have potential applications in agriculture, as it has been shown to improve plant growth and yield. Additionally, further research is needed to fully understand the mechanism of action of xanthosine and its effects on various biological pathways.
Méthodes De Synthèse
Xanthosine can be synthesized through various methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to create xanthosine from simpler compounds. Biosynthesis, on the other hand, involves the use of enzymes and biological pathways to produce xanthosine from precursor molecules. The biosynthesis of xanthosine is a complex process that involves several enzymatic reactions and pathways.
Applications De Recherche Scientifique
Xanthosine has been extensively studied for its potential applications in various areas of scientific research. One of the main areas of research has been its use as a potential therapeutic agent in the treatment of various diseases. Xanthosine has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
140156-27-0 |
|---|---|
Formule moléculaire |
C13H16N4O6 |
Poids moléculaire |
324.29 g/mol |
Nom IUPAC |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-[(Z)-prop-1-enyl]-3H-purine-2,6-dione |
InChI |
InChI=1S/C13H16N4O6/c1-2-3-16-11(21)7-10(15-13(16)22)17(5-14-7)12-9(20)8(19)6(4-18)23-12/h2-3,5-6,8-9,12,18-20H,4H2,1H3,(H,15,22)/b3-2-/t6-,8-,9-,12-/m1/s1 |
Clé InChI |
MVCFQPFKXZNLAU-UEMXZQTKSA-N |
SMILES isomérique |
C/C=C\N1C(=O)C2=C(NC1=O)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
CC=CN1C(=O)C2=C(NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O |
SMILES canonique |
CC=CN1C(=O)C2=C(NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O |
Synonymes |
1-allylxanthosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B233913.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2,2-trifluoroacetamide](/img/structure/B233928.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B233932.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B233933.png)

![2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233947.png)
![2-(4-isopropylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233948.png)

![2-(2,4-dimethylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233959.png)

![[(2R,3S)-3-amino-4-[[(2S)-2-[[(E,2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadec-12-enoyl]amino]-3-methylbutanoyl]-[(2S)-1-oxo-3-sulfooxypropan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B233965.png)
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B233967.png)